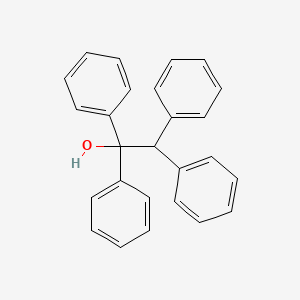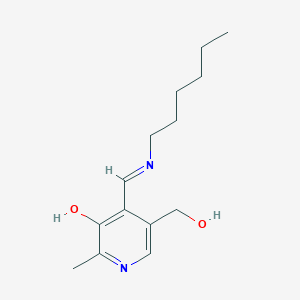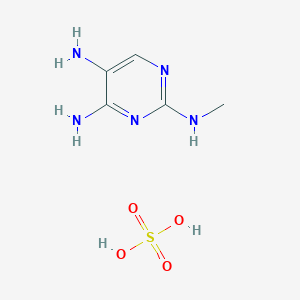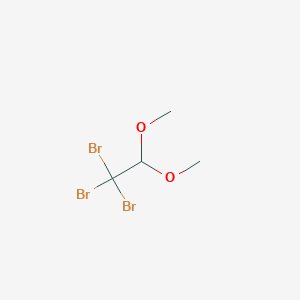
N-methyl-4-(methylcarbamoylamino)-2-oxopyrimidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with methylamine and carbonyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: Another diazine compound with similar biological activities.
Pyrazine: Known for its applications in pharmaceuticals and agrochemicals.
Other Pyrimidine Derivatives: Compounds like cytosine, thymine, and uracil, which are essential components of nucleic acids.
Uniqueness
1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- stands out due to its specific structural features and the unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
76692-37-0 |
|---|---|
Fórmula molecular |
C8H11N5O3 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
N-methyl-4-(methylcarbamoylamino)-2-oxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C8H11N5O3/c1-9-6(14)11-5-3-4-13(7(15)10-2)8(16)12-5/h3-4H,1-2H3,(H,10,15)(H2,9,11,12,14,16) |
Clave InChI |
RJVISXOOYBKVMF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1=NC(=O)N(C=C1)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)



![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)


![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)

![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)

